molecular formula C16H9Cl2F B11839212 1-(2,5-Dichlorophenyl)-8-fluoronaphthalene

1-(2,5-Dichlorophenyl)-8-fluoronaphthalene

Cat. No.: B11839212
M. Wt: 291.1 g/mol
InChI Key: SESKAZJQHFWHRH-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-8-fluoronaphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound is less reactive towards electrophilic aromatic substitution compared to unsubstituted naphthalene.

    Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

1-(2,5-Dichlorophenyl)-8-fluoronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-8-fluoronaphthalene is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dichlorophenyl)-8-fluoronaphthalene is unique due to the combination of the naphthalene ring system with the 2,5-dichlorophenyl and fluorine substituents. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-8-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-11-7-8-14(18)13(9-11)12-5-1-3-10-4-2-6-15(19)16(10)12/h1-9H

InChI Key

SESKAZJQHFWHRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C=CC(=C3)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

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